3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 3-bromobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Bromophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The bromophenyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The presence of both the bromophenyl and aldehyde groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUREILNBMIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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